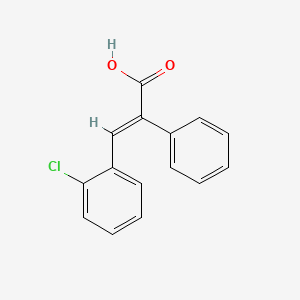

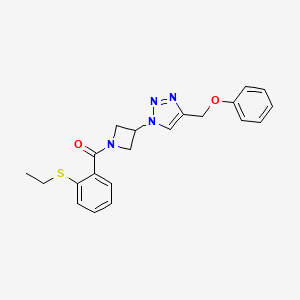

![molecular formula C26H22N2OS B2639570 4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine CAS No. 895641-88-0](/img/structure/B2639570.png)

4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

科学的研究の応用

Catalyst-Free Synthesis and Eco-Friendliness

- A study by Brahmachari and Nayek (2017) described a catalyst-free, efficient synthesis of diverse functionalized chromeno[2,3-d]pyrimidine derivatives, highlighting the method's mild conditions, high yields, and eco-friendliness due to no need for column chromatographic purification and the reusability of reaction media (Brahmachari & Nayek, 2017).

Antimicrobial Applications

- Novel heteroannulated chromeno[2,3-d]pyrimidines were synthesized and evaluated for their antimicrobial activities, as reported by Allehyani (2022). These compounds demonstrated variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Allehyani, 2022).

Antitubercular and Antimicrobial Activities

- Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their antitubercular and antimicrobial activities. Some derivatives exhibited pronounced activities, suggesting their application in developing new therapeutic agents (Kamdar et al., 2011).

Anticancer Activities and Molecular Docking

- A series of chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as cytotoxic agents against several cancer cell lines. Structure-activity relationships were elaborated with molecular docking studies, indicating the influence of substituents on anticancer activities (Halawa et al., 2017).

Design and Antitumor Activities

- Research on the design of new benzo[h]chromene derivatives, including chromeno[2,3-d]pyrimidines, showed significant inhibitory effects on the growth of tumor cell lines, underscoring the importance of lipophilicity of substituents in determining antitumor activity (Okasha et al., 2017).

作用機序

Target of Action

Similar compounds have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.

Mode of Action

Based on its structural similarity to other 2-aminopyrimidine derivatives , it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Biochemical Pathways

Given its reported antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in Trypanosoma brucei and Plasmodium falciparum, such as DNA replication, protein synthesis, or metabolic processes.

Result of Action

Based on its reported antitrypanosomal and antiplasmodial activities , it may lead to the death of these pathogens, thereby alleviating the diseases they cause.

特性

IUPAC Name |

4-benzylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2OS/c1-17-8-11-20(12-9-17)24-27-25-22(15-21-14-18(2)10-13-23(21)29-25)26(28-24)30-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGIURYBLWTHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

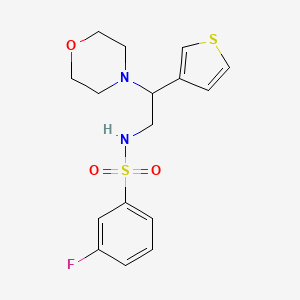

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

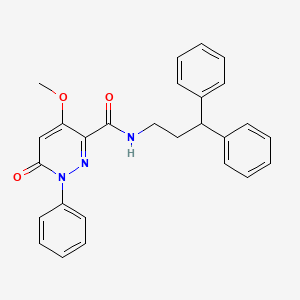

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)

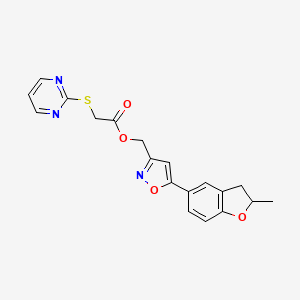

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2639495.png)

![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)